molecular formula C8H8Br2 B1585707 2,5-Dibromo-1,3-dimethylbenzene CAS No. 100189-84-2

2,5-Dibromo-1,3-dimethylbenzene

Cat. No. B1585707
M. Wt: 263.96 g/mol
InChI Key: XXFGKGMZLZIPCN-UHFFFAOYSA-N
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Description

“2,5-Dibromo-1,3-dimethylbenzene” is a chemical compound with the molecular formula C8H8Br2 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two other hydrogen atoms are replaced by methyl groups .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “2,5-Dibromo-1,3-dimethylbenzene” consists of a benzene ring with two bromine atoms and two methyl groups attached to it . The molecular weight of this compound is 263.957 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dibromo-1,3-dimethylbenzene” include a density of 1.7±0.1 g/cm3, a boiling point of 261.7±35.0 °C at 760 mmHg, and a flash point of 125.0±25.2 °C .

Scientific Research Applications

Polymer Synthesis

2,5-Dibromo-1,3-dimethylbenzene plays a crucial role in the field of polymer science. For instance, it is used as an initiator in the ring-opening polymerization of ε-caprolactone, forming poly(ε-caprolactone) (PCL) macromonomers. These macromonomers, featuring a central 2,5-dibromo-1,4-diphenylene group, are utilized in Suzuki coupling reactions to synthesize poly(p-phenylenes) with PCL side chains. These polymers exhibit solubility in common organic solvents at room temperature, making them suitable for various applications (Yurteri et al., 2004).

Reaction Kinetics Studies

2,5-Dibromo-1,3-dimethylbenzene has been instrumental in comparative studies of reaction kinetics. For example, the bromination reactions of compounds like 2,5-dimethylterephthalonitrile are compared to those of 1,4-dimethylbenzene. This research helps in understanding the influences of different substituents on reaction rates and mechanisms (Villalba et al., 2018).

Development of Novel Materials

The compound also finds use in the development of novel materials. An example includes its role in the synthesis of polystyrene macromonomers with boronic acid propanediol diester functionality. These macromonomers are then employed in Suzuki coupling reactions to produce polyphenylenes with unique properties, such as high solubility in organic solvents and distinct thermal behaviors (Cianga & Yagcı, 2001).

Ligand Synthesis and Chemical Reactivity

Research has also been conducted on the synthesis of ligands and their reactivity, using derivatives of 2,5-dimethyl-1,4-dibromomethylbenzene. These studies explore the synthesis of various hydrocarbons and their potential applications in chemical reactions, including the formation of diyl radicals and their subsequent transformations (Dahrouch et al., 2001).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2,5-dibromo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFGKGMZLZIPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374145
Record name 2,5-dibromo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-1,3-dimethylbenzene

CAS RN

100189-84-2
Record name 2,5-dibromo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromo-2,6-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SK Surampudi, G Nagarjuna, D Okamoto… - The Journal of …, 2012 - ACS Publications
We describe a synthetic protocol to selectively functionalize chiral bridged triarylamines at the apical position using regioselective copper-catalyzed amination reaction. This protocol …
Number of citations: 22 pubs.acs.org
K Toyota, S Kawasaki, M Yoshifuji - The Journal of Organic …, 2004 - ACS Publications
Phosphaethynes bearing a 2,6-di-tert-butyl-4-(dimethylamino)phenyl, 2,6-di-tert-butyl-4-methoxyphenyl, or 2,6-di-tert-butylphenyl group were prepared. A 31 P NMR spectroscopic …
Number of citations: 47 pubs.acs.org
R Stahl, C Lambert, C Kaiser… - … A European Journal, 2006 - Wiley Online Library
We synthesized a series of amino substituted triarylboranes (TABs) 1–3 by copper(I)‐catalyzed cross‐coupling reactions. The title compounds were investigated by means of cyclic …
G Li, F Zhan, W Lou, D Wang, C Deng, L Cao… - Journal of Materials …, 2020 - pubs.rsc.org
The design and development of efficient emitters for deep-blue OLEDs with CIEy < 0.10 remains a challenge. A new series of tetracoordinated difluoroboron (BF2)-enabled thermally …
Number of citations: 16 pubs.rsc.org
YJ Yu, SN Zou, CC Peng, ZQ Feng, YK Qu… - Journal of Materials …, 2022 - pubs.rsc.org
A hetero-bichromophore thermally activated delayed fluorescence (TADF) emitter named BOQAO was designed and synthesized, which consists of two multi-resonance TADF (MR-…
Number of citations: 10 pubs.rsc.org
XD Yuan, J Liang, YC He, Q Li, C Zhong… - Journal of Materials …, 2014 - pubs.rsc.org
Two novel carbazole derivatives, 3,3′-(2,6-dimethyl-1,4-phenylene)bis(9-phenyl-9H-carbazole) (DMCz) and 3,3′-(2,3,5,6-tetramethyl-1,4-phenylene)bis(9-phenyl-9H-carbazole) (…
Number of citations: 34 pubs.rsc.org
JF Liu, SN Zou, X Chen, SY Yang, YJ Yu… - Materials Chemistry …, 2022 - pubs.rsc.org
The color purity of the pixels is an essential indicator in organic light-emitting diode (OLED) commercial displays. Since the two important parameters of high color purity and efficiency …
Number of citations: 0 pubs.rsc.org
AJT Lou, S Benis, M Gao, A Baev, D Kim… - The Journal of …, 2020 - ACS Publications
Twisted intramolecular charge transfer (TICT) chromophores exhibit a promising third-order nonlinear optical (NLO) response, γ, which is potentially useful for all-optical switching. Here …
Number of citations: 10 pubs.acs.org
DW Armstrong, F Nome, LA Spino… - Journal of the American …, 1986 - ACS Publications
Equations are derived which allow one to determine a-cyclodextrin-substrate complex stoichiometries as well as primary and secondary binding constants by using liquid …
Number of citations: 146 pubs.acs.org
AJT Lou - 2018 - search.proquest.com
Nonlinear optical (NLO) effects are used universally in modern day telecommunication and form the foundation of emergent photonic technologies. Twisted intramolecular charge …
Number of citations: 0 search.proquest.com

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